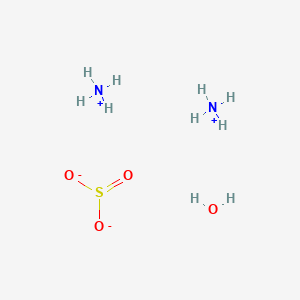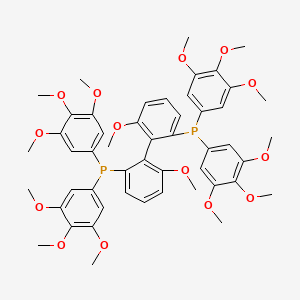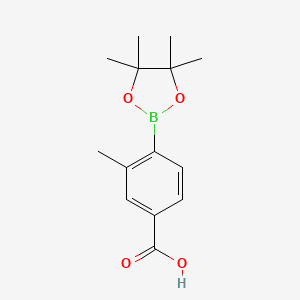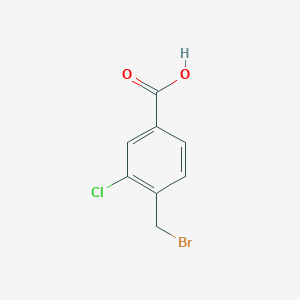
Diazanium;sulfite;hydrate
概要
説明
Diazonium compounds or diazonium salts are a group of organic compounds sharing a common functional group [R−N+≡N]X− where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion . Diazanium sulfite hydrate is a chemical compound extensively used in scientific research. Its versatile nature enables its application in various fields, such as catalysis, pharmaceuticals, and material science, contributing to groundbreaking discoveries and advancements.
Synthesis Analysis
The diazonium salt chemistry represents a valued approach since it allows the covalent attachment, under mild experimental conditions, of functional moieties to various substrates . The synthesis of diazonium salts is historically an important transformation extensively utilized in dye manufacture .Molecular Structure Analysis
The molecular and crystal structures of the compound were clarified by single crystal X-ray diffraction indicated that it crystallizes as the sodium salt in the triclinic space group P -1, with the 4-azo-pyrazolone and the sulphophenyl groups being nearly coplanar .Chemical Reactions Analysis
The diazonium salt chemistry represents a valued approach since it allows the covalent attachment, under mild experimental conditions, of functional moieties to various substrates . The highly reactive nature of the diazonium functionality has additionally led to the development of many new reactions including several carbon-carbon bond forming processes .Physical And Chemical Properties Analysis
The physical properties of diazonium compounds have defined those properties that can only be measured by physical means rather than chemical means . Many production techniques, including various physical “conditioning” treatments, have been developed especially to provide favorable physical properties .科学的研究の応用
(NH4)2SO3⋅H2O(NH_4)_2SO_3 \cdot H_2O(NH4)2SO3⋅H2O
, is a versatile compound with several applications in scientific research and industry. Below is a comprehensive analysis of its unique applications across different fields:Reducing Agent in Organic Synthesis
Diammonium sulfite monohydrate serves as a reducing agent in organic synthesis. Its ability to donate electrons makes it valuable in reactions where the reduction of other compounds is necessary. For instance, it can be used to reduce nitro groups to amines, a common step in the synthesis of pharmaceuticals .
Sulfonating Agent
As a sulfonating agent , this compound is used to introduce sulfonate groups into organic molecules. This modification can alter the solubility, reactivity, and other properties of the target molecule, which is beneficial in creating more effective drugs and dyes .
Semiconductor Manufacturing
In the semiconductor industry, diammonium sulfite monohydrate is utilized in wafer cleaning, etching, and silicon modification processes. Its properties help in the preparation of semiconductor surfaces by removing unwanted residues and layers .
Food Industry
This compound finds its application in the food industry as well, particularly in caramel coloring . It acts as a reducing agent that helps in the process of caramelization, contributing to the color and flavor of various food products .
Cosmetics
In cosmetics, diammonium sulfite monohydrate is used as a hair straightening and waving agent . It breaks and reforms the disulfide bonds in hair, allowing it to be reshaped, which is essential in hair styling products .
Photography
The compound acts as a reducing agent in photography , particularly in the development process of photographs. It helps in achieving the desired contrast and color balance in photographic prints .
Brick Production
In the production of bricks, diammonium sulfite monohydrate is used to improve the quality of bricks intended for use in blast furnace linings . It enhances the bricks’ resistance to high temperatures and corrosive environments .
Gas Scrubbing
Lastly, it is employed in gas scrubbers to remove sulfur compounds from industrial emissions. This application is crucial in reducing air pollution and controlling the release of harmful gases into the atmosphere .
作用機序
Safety and Hazards
Diazonium compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are known to be highly reactive and have a short half-life in solution, which makes these intermediates difficult to study and characterize . The safety data sheet for a similar compound, Sodium sulfide hydrate, indicates that it may be corrosive to metals, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage .
将来の方向性
Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . The formation and continuous processing of highly reactive or potentially unstable intermediates has proven to be a strong driver for the adoption of flow-based chemical synthesis .
特性
IUPAC Name |
diazanium;sulfite;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S.H2O/c;;1-4(2)3;/h2*1H3;(H2,1,2,3);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXBYAQZVXSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.[O-]S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043487 | |
| Record name | Diammonium sulfite monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium sulfite monohydrate | |
CAS RN |
7783-11-1 | |
| Record name | Diammonium sulfite monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium sulfite monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM SULFITE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPM8SC708E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)





